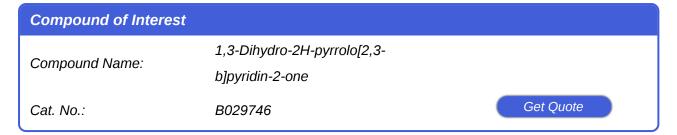


A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for medicinal chemistry campaigns.[1] This guide provides a comparative analysis of various 7-azaindole-based kinase inhibitors, presenting their performance against a panel of kinases alongside other established inhibitors. The information is supported by experimental data and detailed methodologies for key assays.

Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 7-azaindole derivatives and other notable kinase inhibitors against various kinases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.



Compound/ Inhibitor	Target Kinase	IC50 (nM)	Reference Compound	Target Kinase	IC50 (nM)
7-Azaindole Derivatives	Other Kinase Inhibitors				
7-azaindole derivative 164	CDK1	7			
CDK2	3		_		
7-azaindole analogue 178d	VEGFR2	37			
GSK3β	Inactive		_		
6-azaindole derivative 178c	VEGFR2	48			
GSK3β	9		_		
FLT-3	18	_			
C-3 aryl-7- azaindole derivative 94	JAK2	260			
7-azaindole derivative 97	JAK2	1	_		
JAK3	5				
N- nitrobenzene sulfonyl-4- azaindole 62	c-Met	70			
N- nitrobenzene	c-Met	20	_		



sulfonyl-4- azaindole 63			
Pexidartinib (7-azaindole based)	CSF1R	13[2]	
PLX647 (7- azaindole based)	CSF1R	28[2]	
7-azaindole isoindolinone 12	РІЗКу	3.4[3]	
7-azaindole derivative 8l	Haspin	14[4]	
7-azaindole derivative 8g	CDK9/Cyclin T	Dual Inhibitor	
Haspin			
7-azaindole derivative 8h	CDK9/Cyclin	Dual Inhibitor	
Haspin			
MR-2088 (7- azaindole based)	ULK1/2	< 25[5]	
Vemurafenib (7-azaindole based)	BRAF (V600E)	31[2]	
PLX4720 (7-	BRAF	10[0]	

(V600E)

JAK family

13[<mark>2</mark>]

Phase 2

Clinical

Trials[6]

azaindole

Decernotinib

(7-azaindole

based)

based)



7-azaindole 3c	CSF1R	(See reference for curve)[7]	Pyrrolopyrimi dine 1	CSF1R	(See reference for curve)[7]
Thienopyrimi dine 2	CSF1R	(See reference for curve)[7]			

Experimental Protocols

Accurate and reproducible assessment of kinase inhibition is critical for the development of novel therapeutics. Below are detailed methodologies for two common and robust kinase assay formats.

Radiometric Kinase Assay

This traditional and direct method measures the transfer of a radiolabeled phosphate from ATP to a substrate.

1. Reaction Setup:

- Prepare a reaction mixture containing the kinase of interest, a suitable peptide or protein substrate, and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8]
- Initiate the reaction by adding a mixture of unlabeled ATP and [y-32P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[9]
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.[10]
- 2. Reaction Termination and Separation:
- Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).[10]



- The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. For phosphocellulose paper, this is achieved by washing the paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound ATP.
- 3. Detection and Data Analysis:
- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[10]
- The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control reaction without inhibitor.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This homogeneous assay format is highly amenable to high-throughput screening and offers a non-radioactive alternative. The LanthaScreen® TR-FRET assay is a common example.

- 1. Reaction Setup:
- In a microplate, combine the kinase, a fluorescein-labeled substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a specified period (e.g., 60-90 minutes).[11]
- 2. Detection:
- Stop the reaction by adding a development solution containing EDTA (to chelate Mg²⁺ and stop kinase activity) and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[12]

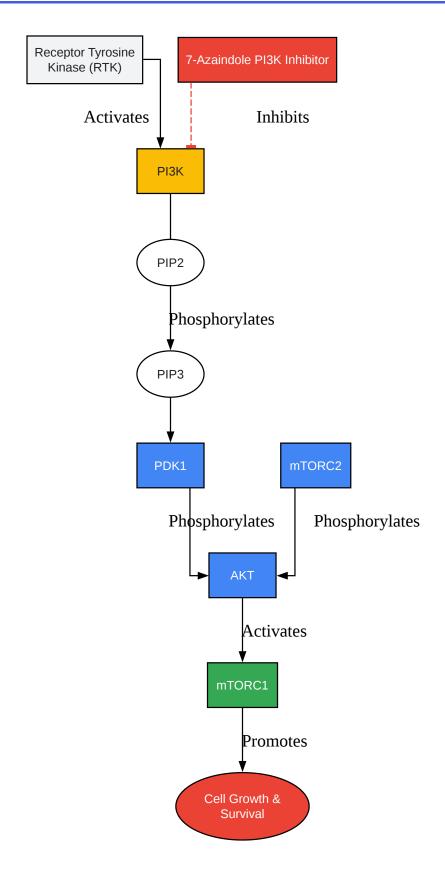


- Incubate the plate at room temperature for a further 30-60 minutes to allow for antibody binding.
- 3. Data Acquisition and Analysis:
- Read the plate using a TR-FRET-compatible microplate reader, which excites the terbium donor and measures the emission from both the terbium donor and the fluorescein acceptor.
- The TR-FRET signal is expressed as the ratio of the acceptor fluorescence to the donor fluorescence. An increase in this ratio corresponds to an increase in substrate phosphorylation.
- IC50 values are calculated by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Kinase Signaling and Experimental Workflows Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it a key target for inhibitor development. Several 7-azaindole derivatives have been developed as potent PI3K inhibitors.[3][13]





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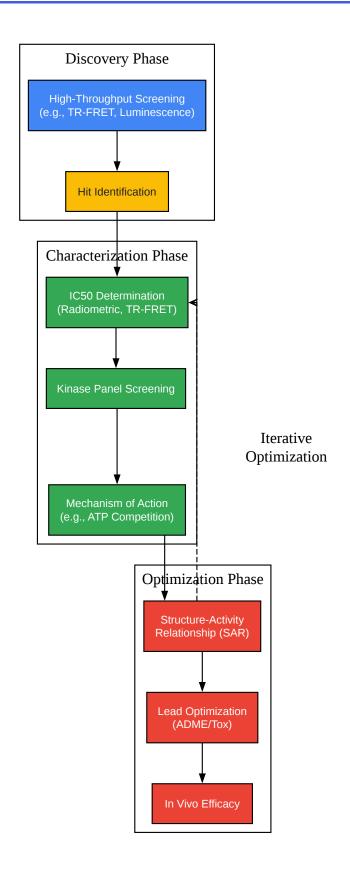


Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole-based PI3K inhibitors.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and characterization of kinase inhibitors, from initial screening to lead optimization.





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